Cas no 921602-60-0 (Methyl 3-cyclopropoxybenzoate)
Methyl 3-cyclopropoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyclopropoxybenzoate
- methyl 3-cyclopropyloxybenzoate
- NNZBLFVHSXYPEI-UHFFFAOYSA-N
- 3-Cyclopropoxybenzoic acid methyl ester
- DTXSID00720892
- 921602-60-0
- 3-Cyclopropoxy-benzoic acid methyl ester
- MB20146
- Methyl 3-(cyclopropyloxy)benzoate
- Methyl3-cyclopropoxybenzoate
- SCHEMBL757876
- DB-243691
-
- MDL: MFCD16996188
- Inchi: 1S/C11H12O3/c1-13-11(12)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3
- InChI Key: NNZBLFVHSXYPEI-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C(=O)OC)C=1)C1CC1
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
Methyl 3-cyclopropoxybenzoate Pricemore >>
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| Alichem | A019097049-1g |
Methyl 3-cyclopropoxybenzoate |
921602-60-0 | 95% | 1g |
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methyl 3-cyclopropoxybenzoate |
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| eNovation Chemicals LLC | D518702-1g |
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| Chemenu | CM155412-1g |
methyl 3-cyclopropoxybenzoate |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749133-1g |
Methyl 3-cyclopropoxybenzoate |
921602-60-0 | 98% | 1g |
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| eNovation Chemicals LLC | D518702-1g |
Methyl 3-cyclopropoxybenzoate |
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$1126 | 2025-02-25 | |
| eNovation Chemicals LLC | D518702-1g |
Methyl 3-cyclopropoxybenzoate |
921602-60-0 | 97% | 1g |
$1126 | 2025-03-03 |
Methyl 3-cyclopropoxybenzoate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Methyl 3-cyclopropoxybenzoate
Methyl 3-cyclopropoxybenzoate (CAS No. 921602-60-0): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research
Methyl 3-cyclopropoxybenzoate (CAS No. 921602-60-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound is characterized by its cyclopropoxy substituent, which imparts distinct chemical properties and reactivity patterns. In this comprehensive overview, we will delve into the physical and chemical properties of Methyl 3-cyclopropoxybenzoate, its synthesis methods, and its potential applications in drug discovery and other scientific domains.
Physical and Chemical Properties
Methyl 3-cyclopropoxybenzoate is a white crystalline solid with a molecular formula of C11H12O3. It has a molecular weight of approximately 192.21 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). Its melting point is around 58-60°C, making it relatively easy to handle and process in laboratory settings. The cyclopropoxy group in the molecule contributes to its unique electronic properties, which can be exploited in various synthetic transformations.
Synthesis Methods
The synthesis of Methyl 3-cyclopropoxybenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3). The resulting 3-cyclopropoxybenzoic acid can then be esterified using methanol and an acid catalyst like sulfuric acid (H2SO4) to form the desired product. Another approach involves the direct esterification of 3-cyclopropoxybenzoic acid with methanol using a catalyst such as p-toluenesulfonic acid (p-TSA).
Spectroscopic Characterization
The structure of Methyl 3-cyclopropoxybenzoate can be confirmed using various spectroscopic techniques. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the presence of the cyclopropoxy group is evident from the characteristic signals at around δ 4.5-4.7 ppm for the methylene protons adjacent to the oxygen atom. The aromatic protons typically appear as multiplets between δ 7.0-8.0 ppm. In carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, the cyclopropane carbons are observed at around δ 8-15 ppm, while the carbonyl carbon appears at around δ 165 ppm. Mass spectrometry (MS) analysis confirms the molecular weight of 192.21 g/mol.
Potential Applications in Drug Discovery
Methyl 3-cyclopropoxybenzoate has shown promise in drug discovery due to its ability to serve as a building block for more complex molecules with therapeutic potential. Recent studies have explored its use as an intermediate in the synthesis of novel antiviral agents, particularly against RNA viruses such as influenza and SARS-CoV-2. The cyclopropoxy substituent can enhance the lipophilicity and bioavailability of these compounds, making them more effective in crossing biological membranes.
In addition to antiviral applications, Methyl 3-cyclopropoxybenzoate has been investigated for its potential as a scaffold for developing anti-inflammatory drugs. The cyclopropane ring can modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies have shown that derivatives of this compound exhibit selective inhibition of these enzymes, suggesting their potential use in treating inflammatory diseases.
Potential Applications in Materials Science
Beyond pharmaceutical applications, Methyl 3-cyclopropoxybenzoate has also found use in materials science due to its unique chemical properties. The cyclopropoxy group can enhance the thermal stability and mechanical strength of polymers when incorporated into their backbone or side chains. Recent research has focused on using this compound as a monomer or comonomer in the synthesis of advanced polymers for applications such as coatings, adhesives, and electronic materials.
In one study, researchers synthesized a copolymer containing Methyl 3-cyclopropoxybenzoate units and found that it exhibited excellent thermal stability up to temperatures exceeding 250°C. The copolymer also showed improved mechanical properties compared to conventional polymers, making it suitable for high-performance applications.
Safety Considerations and Handling Guidelines
Methyl 3-cyclopropoxybenzoate, it is essential to follow standard safety protocols to ensure a safe working environment. This compound should be stored in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizers or acids. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound to prevent skin contact or inhalation.
In case of accidental exposure, immediate first aid measures should be taken. If skin contact occurs, rinse the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if necessary. For ingestion or eye contact, consult a healthcare professional immediately for appropriate treatment.
Conclusion
Methyl 3-cyclopropoxybenzoate (CAS No. 921602-60-0) is a multifaceted organic compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure, characterized by the cyclopropoxy substituent, makes it an attractive candidate for various synthetic transformations and functional material development. As research continues to uncover new possibilities for this compound, it is likely that its importance will only grow in the coming years.
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